molecular formula C10H13FO3 B13726583 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol

Cat. No.: B13726583
M. Wt: 200.21 g/mol
InChI Key: ONEGEEWYTQMLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenoxy ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol typically involves the reaction of 4-fluoro-2-methoxyphenol with epichlorohydrin under basic conditions to form the corresponding glycidyl ether. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as a hydroxide ion, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The propanol side chain may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methoxy group can improve its solubility and bioavailability .

Properties

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

2-(4-fluoro-2-methoxyphenoxy)propan-1-ol

InChI

InChI=1S/C10H13FO3/c1-7(6-12)14-9-4-3-8(11)5-10(9)13-2/h3-5,7,12H,6H2,1-2H3

InChI Key

ONEGEEWYTQMLGM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=C(C=C(C=C1)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.